An In-depth Technical Guide to 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid
An In-depth Technical Guide to 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(cis-4-((tert-butoxycarbonyl)amino)cyclohexyl)acetic acid, a bifunctional molecule of significant interest in contemporary drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This document details its chemical properties, synthesis, and its pivotal role as a linker in targeted protein degradation.
Core Compound Data
2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid is a derivative of cyclohexylacetic acid featuring a cis-configured amine protected by a tert-butoxycarbonyl (Boc) group. This structure provides a valuable scaffold for chemical modification, with the carboxylic acid serving as a reactive handle for conjugation and the protected amine offering a latent site for further functionalization following deprotection.
Table 1: Physicochemical and Identification Properties
| Property | Value | Reference |
| CAS Number | 327156-95-6 | [1][2] |
| Molecular Formula | C₁₃H₂₃NO₄ | [1][2] |
| Molecular Weight | 257.33 g/mol | [1][2] |
| Appearance | Crystals | |
| Synonyms | cis-4-(Boc-amino)cyclohexaneacetic acid, cis-[4-(Boc-amino)cyclohexyl]acetic acid |
Table 2: Safety and Handling Information
| Hazard Classification | GHS Pictogram | Hazard Statement |
| Acute Toxicity, Oral (Category 4) | GHS07 | H302: Harmful if swallowed |
This safety information is based on available data and may not be exhaustive. Standard laboratory safety precautions should always be followed.
Role in PROTAC Technology
The primary application of this molecule is as a linker component in the synthesis of PROTACs.[1][3] PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively degrade target proteins of interest.[1]
A PROTAC molecule consists of three key components:
-
A ligand that binds to a target protein.
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the two ligands.
2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid serves as a precursor for this linker. The carboxylic acid allows for covalent attachment to one of the ligands, while the Boc-protected amine, after deprotection, can be coupled to the second ligand, thus bridging the target protein and the E3 ligase.
Experimental Protocols
Representative Synthesis Workflow:
A. Boc Protection of Amines (General Protocol)
The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under many reaction conditions and its ease of removal under acidic conditions.[1][5]
Materials:
-
Amine-containing substrate
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Base (e.g., sodium hydroxide, triethylamine, or DMAP)
-
Solvent (e.g., water, THF, acetonitrile, or dichloromethane)[6][7]
Procedure:
-
Dissolve the amine substrate in the chosen solvent.
-
Add the base, followed by the dropwise addition of di-tert-butyl dicarbonate (typically 1.1-1.5 equivalents).
-
Stir the reaction mixture at room temperature. The reaction is often exothermic.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, perform an aqueous workup to remove the base and byproducts. Extract the Boc-protected product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the product.
B. Boc Deprotection of Amines (General Protocol)
The Boc group is typically removed under acidic conditions. Trifluoroacetic acid (TFA) is commonly used for this purpose.[6]
Materials:
-
Boc-protected amine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (for neutralization)
Procedure:
-
Dissolve the Boc-protected amine in dichloromethane.
-
Add trifluoroacetic acid to the solution (commonly 25-50% v/v).
-
Stir the mixture at room temperature. Deprotection is usually rapid, often completing within 30-60 minutes.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Carefully neutralize the excess acid by adding saturated aqueous sodium bicarbonate solution.
-
Extract the deprotected amine product into an appropriate organic or aqueous layer, depending on its polarity.
-
Isolate the final product.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid [oakwoodchemical.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid | PROTAC连接子 | MCE [medchemexpress.cn]
- 6. 2-(cis-4-((tert-Butoxycarbonyl)amino)cyclohexyl)acetic acid 327156-95-6 | MCE [medchemexpress.cn]
- 7. 2-(4-tert-Butylcyclohexyl)acetic acid | C12H22O2 | CID 4150736 - PubChem [pubchem.ncbi.nlm.nih.gov]
